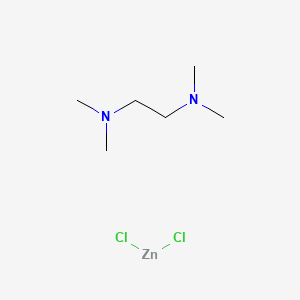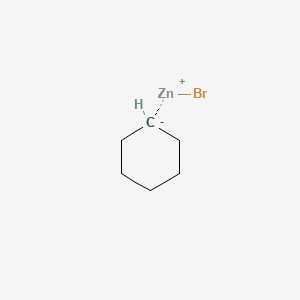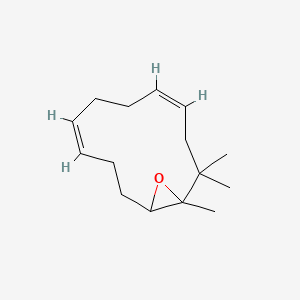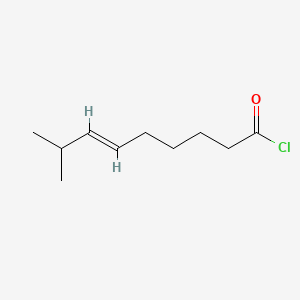
chloroplatinum;octan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
chloroplatinum;octan-1-ol are a class of organometallic compounds that feature platinum as the central metal atom coordinated with chloro and octanol ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of platinum, chloro octanol complexes typically involves the reaction of platinum precursors, such as hexachloroplatinic acid, with octanol under controlled conditions. One common method involves the use of acetonitrile as a solvent, where hexachloroplatinic acid reacts with octanol in the presence of a base to form the desired complex . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of these complexes may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity complexes suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: chloroplatinum;octan-1-ol undergo various chemical reactions, including:
Oxidation: These complexes can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where chloro or octanol ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines, amines, or other alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(II) species .
Scientific Research Applications
chloroplatinum;octan-1-ol have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of platinum, chloro octanol complexes involves their interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms of DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription . This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin, but the presence of octanol ligands may influence the compound’s solubility and cellular uptake .
Comparison with Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another platinum-based drug with a more stable structure and reduced side effects compared to cisplatin.
Oxaliplatin: A platinum complex with a unique ligand structure that provides different pharmacokinetic properties.
Uniqueness: chloroplatinum;octan-1-ol are unique due to the presence of octanol ligands, which can enhance their solubility and potentially reduce toxicity. This makes them promising candidates for further development as therapeutic agents and catalysts .
Properties
CAS No. |
68412-56-6 |
|---|---|
Molecular Formula |
C8H18ClOPt |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
chloroplatinum;octan-1-ol |
InChI |
InChI=1S/C8H18O.ClH.Pt/c1-2-3-4-5-6-7-8-9;;/h9H,2-8H2,1H3;1H;/q;;+1/p-1 |
InChI Key |
FNRCGCLCQWRUOQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCO.Cl[Pt] |
Canonical SMILES |
CCCCCCCCO.Cl[Pt] |
| 68412-56-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


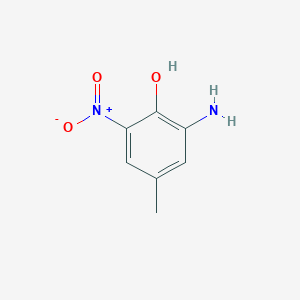
![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)

![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)
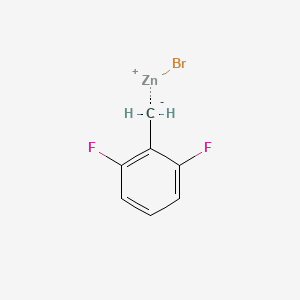
![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)
